![molecular formula C9H14N6 B146501 Diallylmelamine CAS No. 91-77-0](/img/structure/B146501.png)
Diallylmelamine
Overview
Description
Diallylmelamine, also known as 2,4-diamino-6-(diallylamino)-s-triazine, is an organic compound that belongs to the class of triazines. It is characterized by the presence of two allyl groups attached to the nitrogen atoms of the melamine core.
Mechanism of Action
Target of Action
Diallylmelamine, also known as N,N-Diallylmelamine, is a compound that primarily targets the cardiovascular system . It has been found to be an effective hypotensive agent in hypertensive dogs and rats .
Biochemical Pathways
It is known that the compound’s hypotensive activity is associated with its metabolites rather than the parent compound . One of these metabolites, a ring N-oxide of the parent molecule, is believed to account for the hypotensive activity of this compound .
Pharmacokinetics
This compound is slowly but completely absorbed from the gastrointestinal tract of rats and dogs . The compound is extensively metabolized, and the metabolites are largely excreted in the urine within 24 hours . The time course of the hypotensive action of this compound coincides with blood levels of metabolites rather than of the parent compound .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure. This hypotensive activity is of gradual onset, preceded by a latent period of up to two hours, and becomes maximal six hours or more after dosing . The hypotensive effect has a duration of action exceeding twenty-four hours from a single oral dose .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, the compound SKF 525A has been found to inhibit the metabolism of this compound in rats, causing increased accumulation of certain chloroform-soluble metabolites in the blood . These changes were accompanied by a prolongation of the hypotensive response .
Biochemical Analysis
Biochemical Properties
It has been used in the construction of organosilver(I) coordination networks, indicating that it can interact with other molecules in a complex manner
Cellular Effects
One study found that Diallylmelamine has hypotensive activity in hypertensive dogs and rats This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to form stable crystalline network structures suggests that it may exert its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
This compound has been observed to have a duration of action exceeding twenty-four hours in hypertensive dogs and rats
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have hypotensive activity in hypertensive dogs and rats
Metabolic Pathways
It has been found to be metabolized in rats, dogs, and humans
Transport and Distribution
It has been found to be slowly but completely absorbed from the gastrointestinal tract of rats and dogs
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylmelamine can be synthesized through the reaction of melamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of allyl chloride to a melamine solution, followed by purification steps to obtain the final product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diallylmelamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Diallylmelamine has several applications in scientific research:
Comparison with Similar Compounds
Diallylamine: An organic compound with similar allyl groups but different core structure.
Melamine: The parent compound of diallylmelamine, lacking the allyl groups.
N,N-Diallyldimethylammonium chloride: A related compound used in polymer production.
Uniqueness: this compound is unique due to its combination of the triazine core with allyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metals and its potential hypotensive effects set it apart from other similar compounds .
Biological Activity
Diallylmelamine (DAM) is a compound that has garnered attention for its biological activity, particularly in the context of its hypotensive effects and potential applications in treating hypertension. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of melamine, characterized by the presence of two allyl groups. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological research.
Pharmacological Properties
-
Hypotensive Effects :
- This compound has been shown to be an effective hypotensive agent in animal models, particularly in hypertensive dogs and rats. Studies indicate that it can maintain a prolonged duration of action exceeding twenty-four hours after a single oral dose .
- The compound was initially explored for its ability to mitigate gastric side effects associated with other medications but was found to possess significant blood pressure-lowering properties .
-
Mechanisms of Action :
- The hypotensive effects of DAM are believed to be mediated through various mechanisms, including vasodilation and modulation of vascular smooth muscle tone. The exact biochemical pathways involved remain an area of ongoing research.
- A notable study indicated that the antihypertensive activity may be linked to hepatic metabolism, resulting in metabolites that exert the desired pharmacological effects .
Case Study 1: Animal Trials
In early studies conducted on dogs, this compound demonstrated a modest reduction in blood pressure. However, subsequent modifications led to the development of its N-oxidation product, DAMN-O, which was tested in human subjects but faced challenges due to side effects such as salt and water retention .
Table 1: Summary of Key Findings from Animal Studies
Study Type | Model | Dose | Outcome |
---|---|---|---|
Initial Trials | Hypertensive Dogs | Single oral dose | Prolonged hypotensive effect |
Modified Trials | Rats | Varies | Significant blood pressure reduction |
N-Oxidation Product | Humans | Varies | Modest efficacy; side effects noted |
Mechanistic Insights
The biological activity of this compound is not only limited to its hypotensive effects but also extends to potential neuroprotective properties. Research has suggested that compounds similar to this compound may influence nitric oxide pathways, which are critical for vascular health and cognitive function .
Mechanism | Description |
---|---|
Vasodilation | Relaxation of vascular smooth muscles leading to reduced blood pressure |
Nitric Oxide Pathway | Modulation of nitric oxide levels contributing to vascular health |
Hepatic Metabolism | Conversion into active metabolites influencing blood pressure regulation |
Recent Developments
Recent literature continues to explore the pharmacological potential of this compound and its derivatives. The ongoing research focuses on optimizing its structure for enhanced efficacy and reduced side effects.
Future Directions
- Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations.
- Structural Optimization : Investigating structural analogs may lead to more potent derivatives with fewer adverse effects.
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-77-0 | |
Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diallylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.